molecular formula C6H10N2O B8545827 N-Cyano-N-(propan-2-yl)acetamide CAS No. 88245-71-0

N-Cyano-N-(propan-2-yl)acetamide

Cat. No.: B8545827
CAS No.: 88245-71-0
M. Wt: 126.16 g/mol
InChI Key: OTNORGGPYAGZDF-UHFFFAOYSA-N
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Description

N-Cyano-N-(propan-2-yl)acetamide, also named 2-cyano-N-(propan-2-yl)acetamide (IUPAC), is an organic compound with the molecular formula C₆H₁₀N₂O. Its structure consists of an acetamide backbone (CH₃CONH₂) modified by a cyano (-CN) group at the alpha carbon and an isopropyl (-CH(CH₃)₂) substituent on the nitrogen atom (Figure 1).

While the compound is cataloged in PubChem (), detailed experimental data—such as melting point, solubility, or spectroscopic profiles—remain unreported in the provided evidence. Its synthesis likely involves coupling a cyano-substituted acetic acid derivative with isopropylamine, analogous to methods described for structurally related compounds (e.g., ).

Properties

CAS No.

88245-71-0

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

N-cyano-N-propan-2-ylacetamide

InChI

InChI=1S/C6H10N2O/c1-5(2)8(4-7)6(3)9/h5H,1-3H3

InChI Key

OTNORGGPYAGZDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C#N)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

N-Cyano-N-(propan-2-yl)acetamide belongs to a broader class of substituted acetamides. Below is a comparative analysis of its structural analogs, emphasizing substituent effects on physicochemical properties and applications.

Substituent-Driven Structural Variations

Key Compounds :

2-Phenyl-N-(propan-2-yl)acetamide (CAS 5215-54-3) Molecular Formula: C₁₁H₁₅NO Substituents: α-phenyl (-C₆H₅), N-isopropyl. Properties: Higher molar mass (177.24 g/mol) and hydrophobicity due to the aromatic ring. No reported biological activity .

2-Iodo-N-(prop-2-yn-1-yl)acetamide Molecular Formula: C₅H₆INO Substituents: α-iodo (-I), N-propargyl (-CH₂C≡CH). Synthesis: Prepared via EDCI/DMAP-mediated coupling of 2-iodoacetic acid with propargylamine (5% yield) . Applications: Intermediate in click chemistry or radiolabeling due to the reactive alkyne group.

2-[(3R,6R)-6-Methyl-2,5-dioxomorpholin-3-yl]-N-(propan-2-yl)acetamide Substituents: α-morpholino-dioxo ring, N-isopropyl. Crystallography: Crystallizes in a chiral space group (P2₁2₁2₁), highlighting stereochemical complexity .

Suvecaltamide (WHO Proposed INN: List 122)

  • Structure : 2-[4-(propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide.
  • Application : Voltage-gated calcium channel (Cav) stabilizer with antiepileptic activity .

Physicochemical Properties

A comparison of select properties is summarized in Table 1.

Table 1. Comparative physicochemical properties of this compound and analogs

Compound Molecular Formula Substituents Molar Mass (g/mol) Key Physical Properties
This compound C₆H₁₀N₂O α-cyano, N-isopropyl 138.16 Not reported
2-Phenyl-N-(propan-2-yl)acetamide C₁₁H₁₅NO α-phenyl, N-isopropyl 177.24 -
2-Chloro-N-cyclopentyl-N-(propan-2-yl)acetamide C₁₀H₁₈ClNO α-chloro, N-cyclopentyl, N-isopropyl 203.71 Density: 1.06 g/cm³; Boiling point: 292°C
2-Iodo-N-(prop-2-yn-1-yl)acetamide C₅H₆INO α-iodo, N-propargyl 223.01 Synthetic yield: 5%

Key Observations :

  • Bulky Substituents (e.g., N-isopropyl, morpholino): Reduce solubility in polar solvents but improve lipid membrane permeability, critical for bioactive molecules (e.g., suvecaltamide’s CNS penetration ).
  • Aromatic vs. Aliphatic Groups: Phenyl groups () contribute to π-π stacking interactions, whereas cyano groups may participate in dipole-dipole interactions.

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